5-(3,3,3-Trifluoropropyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(3,3,3-Trifluoropropyl)-1,2-oxazole-3-carboxylic acid is a fluorinated organic compound that belongs to the class of oxazole carboxylic acids. The presence of the trifluoropropyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3,3-Trifluoropropyl)-1,2-oxazole-3-carboxylic acid typically involves the reaction of 3,3,3-trifluoropropylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,3,3-Trifluoropropyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the trifluoropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(3,3,3-Trifluoropropyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as hydrophobic coatings and fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-(3,3,3-Trifluoropropyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic acid: A simpler analog with similar trifluoropropyl functionality.
5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid: Another fluorinated oxazole derivative with different substitution patterns.
Uniqueness
5-(3,3,3-Trifluoropropyl)-1,2-oxazole-3-carboxylic acid is unique due to the combination of the trifluoropropyl group and the oxazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C7H6F3NO3 |
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Molecular Weight |
209.12 g/mol |
IUPAC Name |
5-(3,3,3-trifluoropropyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-3-5(6(12)13)11-14-4/h3H,1-2H2,(H,12,13) |
InChI Key |
MQGDZYDLSSLTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CCC(F)(F)F |
Origin of Product |
United States |
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